Cas no 1590-06-3 (2-Naphthaleneaceticacid, 1,2,3,4-tetrahydro-2-methyl-1-oxo-)
1590-06-3 structure
Product Name:2-Naphthaleneaceticacid, 1,2,3,4-tetrahydro-2-methyl-1-oxo-
CAS No:1590-06-3
MF:C13H14O3
MW:218.248464107513
CID:186027
PubChem ID:290082
Update Time:2025-04-19
2-Naphthaleneaceticacid, 1,2,3,4-tetrahydro-2-methyl-1-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthaleneaceticacid, 1,2,3,4-tetrahydro-2-methyl-1-oxo-
- 2-(2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetic acid
- 2-methyl-1-oxo-1,2,3,4-tetrahydro-2-naphthylacetic acid
- DTXSID80302690
- 2-(2-methyl-1-oxo-tetralin-2-yl)acetic acid;4-Methoxy-1-naphthaldehyde
- NSC152700
- (2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 1590-06-3
- NSC-152700
- A810059
- SCHEMBL10341542
-
- Inchi: 1S/C13H14O3/c1-13(8-11(14)15)7-6-9-4-2-3-5-10(9)12(13)16/h2-5H,6-8H2,1H3,(H,14,15)
- InChI Key: LHQBNKXQDDNCCR-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CCC1(C)CC(=O)O
Computed Properties
- Exact Mass: 218.09400
- Monoisotopic Mass: 218.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 399.9°C at 760 mmHg
- Flash Point: 209.8°C
- Refractive Index: 1.552
- PSA: 54.37000
- LogP: 2.29650
2-Naphthaleneaceticacid, 1,2,3,4-tetrahydro-2-methyl-1-oxo- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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